N1-(oxetan-3-yl)cyclobutane-1,3-diamine, bis(trifluoroacetic acid)
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Overview
Description
N1-(oxetan-3-yl)cyclobutane-1,3-diamine, bis(trifluoroacetic acid) is an organic compound belonging to the cyclobutane diamine family. It is a chiral molecule that readily forms salts with acids due to the presence of amino and carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(oxetan-3-yl)cyclobutane-1,3-diamine involves the formation of the oxetane ring and the subsequent attachment of the cyclobutane diamine moiety. One common method includes the intramolecular cyclization through C−O bond formation, such as epoxide ring opening followed by ring closing . Another approach involves the electrophilic halocyclization of alcohols . These methods typically require specific catalysts and reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N1-(oxetan-3-yl)cyclobutane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxetane derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The amino groups in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives, while substitution reactions can produce various substituted cyclobutane diamine compounds.
Scientific Research Applications
N1-(oxetan-3-yl)cyclobutane-1,3-diamine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s chiral nature makes it useful in studying stereochemistry and its effects on biological systems.
Industry: Used in the synthesis of advanced materials and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism by which N1-(oxetan-3-yl)cyclobutane-1,3-diamine exerts its effects involves its interaction with molecular targets through its amino and carboxylic acid groups. These interactions can lead to the formation of stable complexes or facilitate specific chemical transformations. The pathways involved may include nucleophilic substitution, ring-opening reactions, and coordination with metal ions .
Comparison with Similar Compounds
Similar Compounds
Oxetan-3-amine: Shares the oxetane ring but lacks the cyclobutane diamine moiety.
Cyclobutane-1,3-diamine: Contains the cyclobutane diamine structure but lacks the oxetane ring.
Uniqueness
N1-(oxetan-3-yl)cyclobutane-1,3-diamine is unique due to the combination of the oxetane ring and cyclobutane diamine structure, which imparts distinct physicochemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
2639418-02-1 |
---|---|
Molecular Formula |
C11H16F6N2O5 |
Molecular Weight |
370.2 |
Purity |
95 |
Origin of Product |
United States |
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